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Cat. No.: B607490 Get Quote

For Immediate Release

A Deep Dive into the Chemistry and Application of Fmoc-aminooxy-PEG12-acid, a Versatile

Tool in Bioconjugation and Drug Discovery.

This in-depth technical guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of Fmoc-aminooxy-PEG12-acid, a

heterobifunctional linker critical for advanced bioconjugation strategies. This document outlines

the core properties of the molecule, detailed experimental protocols for its use, and quantitative

data to inform experimental design.

Introduction to Fmoc-aminooxy-PEG12-acid
Fmoc-aminooxy-PEG12-acid is a versatile chemical tool characterized by three key functional

components:

A fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group: The Fmoc protecting group

is stable under acidic conditions but readily removed by a mild base, typically a piperidine

solution. This allows for orthogonal deprotection strategies in complex syntheses. The

deprotected aminooxy group is highly reactive towards aldehydes and ketones, forming a

stable oxime bond.

A hydrophilic 12-unit polyethylene glycol (PEG) spacer: The PEG linker enhances the

solubility of the molecule and the resulting conjugates in aqueous media, a crucial property
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for biological applications. It also provides a flexible spacer arm, which can reduce steric

hindrance between conjugated molecules.

A terminal carboxylic acid: This functional group allows for the covalent attachment of the

linker to primary amines on peptides, proteins, or other molecules through the formation of a

stable amide bond.

These features make Fmoc-aminooxy-PEG12-acid an ideal reagent for a variety of

applications, including peptide synthesis, the development of antibody-drug conjugates

(ADCs), PROTACs, and the creation of sophisticated bioprobes for studying cellular signaling

pathways.

Physicochemical Properties and Data
A summary of the key quantitative data for Fmoc-aminooxy-PEG12-acid is presented below

for easy reference.

Property Value Reference(s)

Molecular Weight 855.97 g/mol [1]

Chemical Formula C₄₂H₆₅NO₁₇ [1]

CAS Number 2055104-72-6 [1]

Purity Typically ≥95%

Solubility
Soluble in DMF, DMSO, and

water

Storage Conditions -20°C for long-term storage

Core Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving

Fmoc-aminooxy-PEG12-acid: incorporation into a peptide via solid-phase peptide synthesis

(SPPS), Fmoc deprotection, and subsequent oxime ligation.
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Incorporation of Fmoc-aminooxy-PEG12-acid into a
Peptide via SPPS
This protocol outlines the coupling of the carboxylic acid moiety of Fmoc-aminooxy-PEG12-
acid to the N-terminus of a resin-bound peptide.

Materials:

Peptide-resin with a free N-terminal amine

Fmoc-aminooxy-PEG12-acid

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

Pre-activation of Fmoc-aminooxy-PEG12-acid:

In a separate vial, dissolve Fmoc-aminooxy-PEG12-acid (1.5-3 equivalents relative to

the resin loading) in DMF.

Add the coupling reagent (e.g., HBTU, 1.5-3 eq.) and a base (e.g., DIPEA, 3-6 eq.).

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

Coupling Reaction:

Drain the DMF from the swollen peptide-resin.
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Add the pre-activated Fmoc-aminooxy-PEG12-acid solution to the resin.

Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be

monitored using a colorimetric test such as the Kaiser test to confirm the absence of free

primary amines.

Washing:

Drain the reaction mixture.

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess

reagents and byproducts.

Drying: Dry the resin under vacuum.

Quantitative Data for Coupling:

Parameter Typical Value

Equivalents of Linker 1.5 - 3 eq.

Equivalents of HBTU 1.5 - 3 eq.

Equivalents of DIPEA 3 - 6 eq.

Reaction Time 2 - 4 hours

Typical Yield >95%

Fmoc Deprotection of the Aminooxy Group
This protocol describes the removal of the Fmoc protecting group to expose the reactive

aminooxy functionality.

Materials:

Fmoc-aminooxy-PEGylated peptide-resin

Deprotection solution: 20% (v/v) piperidine in DMF
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Washing solvents: DMF, DCM

Procedure:

Resin Swelling: Swell the Fmoc-aminooxy-PEGylated peptide-resin in DMF for 30 minutes.

Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin.

Agitate the mixture at room temperature for 10-20 minutes. The deprotection can be

monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine

adduct.

Drain the deprotection solution and repeat the treatment with fresh solution for another 5-

10 minutes to ensure complete removal of the Fmoc group.

Washing:

Drain the deprotection solution.

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces

of piperidine.

Drying: Dry the resin under vacuum.

Quantitative Data for Fmoc Deprotection:

Parameter Typical Value

Deprotection Reagent 20% Piperidine/DMF

Reaction Time 15 - 30 minutes

Typical Yield Quantitative (>99%)
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Oxime Ligation
This protocol details the reaction of the deprotected aminooxy-PEGylated peptide with an

aldehyde or ketone-containing molecule.

Materials:

Aminooxy-PEGylated peptide (cleaved from the resin and purified, or on-resin)

Aldehyde or ketone-functionalized molecule (e.g., a small molecule drug, fluorescent probe,

or protein)

Reaction buffer: e.g., 0.1 M Phosphate buffer or Acetate buffer, pH 4.5-7.0. Pure acetic acid

can also be used for hydrophobic substrates.[2][3]

Catalyst (optional but recommended): Aniline or m-phenylenediamine (mPDA)

Quenching reagent (optional): e.g., Acetone

Procedure:

Dissolution of Reactants:

Dissolve the aminooxy-PEGylated peptide in the chosen reaction buffer.

Dissolve the aldehyde or ketone-containing molecule in the same buffer.

Ligation Reaction:

Combine the solutions of the two reactants.

If using a catalyst, add aniline or mPDA to the reaction mixture.

Incubate the reaction at room temperature for 1-24 hours. The reaction progress can be

monitored by analytical techniques such as HPLC or mass spectrometry.

Quenching (Optional): To consume any unreacted aminooxy groups, an excess of acetone

can be added.
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Purification: Purify the resulting conjugate using an appropriate chromatographic method,

such as reverse-phase HPLC or size-exclusion chromatography.

Quantitative Data for Oxime Ligation:

Parameter Typical Value Reference(s)

pH Range 4.5 - 7.0 [2]

Catalyst
Aniline or m-phenylenediamine

(mPDA)
[4]

Catalyst Concentration
10 - 100 mM (Aniline), up to

750 mM (mPDA)
[4]

Reactant Concentrations μM to mM range [5]

Reaction Time
1 - 24 hours (can be <5 min

with optimized conditions)
[2]

Second-Order Rate Constant
10¹ - 10³ M⁻¹s⁻¹ (with aromatic

aldehydes and catalyst)
[5]

Typical Yield >90% [2]

Experimental Workflows and Signaling Pathways
The versatility of Fmoc-aminooxy-PEG12-acid allows for its use in complex multi-step

synthetic strategies. Below are graphical representations of a typical experimental workflow

and a relevant signaling pathway that can be studied using bioconjugates synthesized with this

linker.

Experimental Workflow: Synthesis of a Peptide-Drug
Conjugate
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Solid-Phase Peptide Synthesis Linker Conjugation Deprotection & Cleavage Oxime Ligation & Purification
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Caption: Workflow for synthesizing a peptide-drug conjugate.

Application in Studying GPCR Signaling
Bioconjugates created using Fmoc-aminooxy-PEG12-acid can be employed to study G

protein-coupled receptor (GPCR) signaling. For instance, a PEGylated ligand can be

synthesized to investigate its binding and subsequent downstream signaling cascade.
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Caption: A simplified GPCR signaling pathway.
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Conclusion
Fmoc-aminooxy-PEG12-acid is a powerful and versatile linker that enables the precise

construction of complex biomolecules. Its unique combination of an orthogonally protected

aminooxy group, a hydrophilic PEG spacer, and a reactive carboxylic acid makes it an

invaluable tool for researchers in chemistry, biology, and medicine. The detailed protocols and

quantitative data provided in this guide are intended to facilitate the successful application of

this reagent in innovative research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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